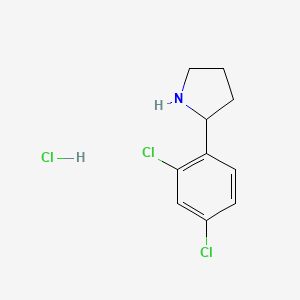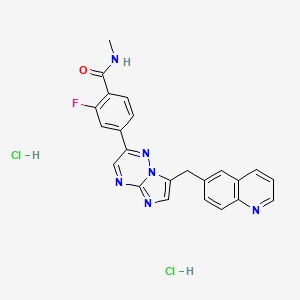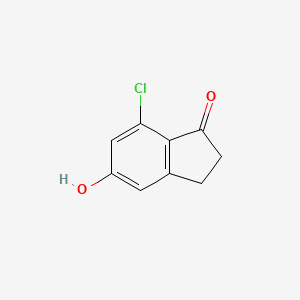
Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
描述
Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl ester group at the 3rd position of the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmacologically active compounds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the bromination of a suitable tetrahydroisoquinoline precursor followed by esterification. One common method is the bromination of 1,2,3,4-tetrahydroisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting bromo derivative is then subjected to esterification using methanol and a catalytic amount of acid, such as sulfuric acid, to yield the desired methyl ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions:
Oxidation: Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo oxidation reactions to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding tetrahydroisoquinoline derivative using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Amino, thio, or alkoxy derivatives.
科学研究应用
Chemistry: Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of complex molecules with potential pharmacological activities .
Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of tetrahydroisoquinoline derivatives. It has shown potential in the development of drugs targeting neurological disorders, cancer, and infectious diseases .
Industry: The compound is used in the production of fine chemicals and pharmaceuticals. Its derivatives are explored for their applications in agrochemicals and materials science .
作用机制
The mechanism of action of Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is primarily related to its interaction with biological targets such as enzymes and receptors. The bromine atom and the ester group play crucial roles in binding to the active sites of these targets, modulating their activity. The compound can inhibit or activate specific pathways, leading to therapeutic effects .
相似化合物的比较
- Methyl 5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- Methyl 5-iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Comparison: Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with biological targets, making it a valuable scaffold for drug development .
属性
IUPAC Name |
methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12/h2-4,10,13H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAFKZZXSROWTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661412 | |
| Record name | Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219170-24-7 | |
| Record name | Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine](/img/structure/B3026956.png)





![5-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B3026964.png)
![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine](/img/structure/B3026966.png)




![4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3026976.png)

